molecular formula C14H20BrNO B14580091 4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide CAS No. 61321-24-2

4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide

Cat. No.: B14580091
CAS No.: 61321-24-2
M. Wt: 298.22 g/mol
InChI Key: TTWHTONVESMASH-UHFFFAOYSA-N
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Description

4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure, specifically a 2-azabicyclo[3.2.1]octane core, which is fused with a phenol group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol typically involves the construction of the 2-azabicyclo[3.2.1]octane core followed by functionalization with a phenol group. Common synthetic approaches include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow chemistry to enhance yield and efficiency. The use of palladium-catalyzed reactions and photochemical transformations are also explored to improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide has significant applications in various fields:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential bioactive properties, including interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and π-π interactions, while the bicyclic core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol is unique due to the presence of both the 2-azabicyclo[3.2.1]octane core and the phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61321-24-2

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

4-(2-methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide

InChI

InChI=1S/C14H19NO.BrH/c1-15-9-8-14(7-6-12(15)10-14)11-2-4-13(16)5-3-11;/h2-5,12,16H,6-10H2,1H3;1H

InChI Key

TTWHTONVESMASH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC1C2)C3=CC=C(C=C3)O.Br

Origin of Product

United States

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